molecular formula C10H16BrF2N3 B7009001 N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine

Cat. No.: B7009001
M. Wt: 296.15 g/mol
InChI Key: DWAIATQMTJKHAQ-UHFFFAOYSA-N
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Description

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a bromine atom and a difluoromethyl group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrF2N3/c1-6(10(2,3)9(12)13)14-5-8-7(11)4-15-16-8/h4,6,9,14H,5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAIATQMTJKHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C(F)F)NCC1=C(C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

    Alkylation: The brominated pyrazole is alkylated with 4,4-difluoro-3,3-dimethylbutan-2-amine using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride (NaH) in DMF.

Major Products

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chloro-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine
  • N-[(4-fluoro-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine

Uniqueness

N-[(4-bromo-1H-pyrazol-5-yl)methyl]-4,4-difluoro-3,3-dimethylbutan-2-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties compared to its chloro and fluoro analogs. This uniqueness makes it a valuable compound for developing new chemical entities with enhanced biological activity.

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